molecular formula C12H14N4O B7515790 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide

1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide

Cat. No. B7515790
M. Wt: 230.27 g/mol
InChI Key: HYAZMNICKORHPJ-UHFFFAOYSA-N
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Description

1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. It has been suggested that the activation of mGluR5 is involved in various neurological and psychiatric disorders. This compound binds to the allosteric site of mGluR5 and inhibits its activation, leading to the reduction of excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter in the brain. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors in the brain. This compound is also relatively stable and can be administered orally or intraperitoneally. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. This compound also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide. One potential direction is the development of more potent and selective mGluR5 antagonists. Another direction is the investigation of the role of mGluR5 in various neurological and psychiatric disorders. This compound has shown promising results in animal models, and further studies are needed to determine its potential therapeutic applications in humans. Additionally, the development of new formulations of this compound with improved solubility and longer half-life could enhance its use in lab experiments and potential clinical applications.
In conclusion, this compound is a selective antagonist of mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of excitatory neurotransmission in the brain, and it has been shown to have various biochemical and physiological effects in animal models. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more potent and selective mGluR5 antagonists and the investigation of its potential therapeutic applications in humans.

Synthesis Methods

1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide can be synthesized using a multi-step process involving the reaction of 3-pyridineethanol with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the protection of the resulting compound with tert-butyldimethylsilyl chloride. The protected intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the desired product, this compound.

Scientific Research Applications

1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. This compound has also been studied for its potential use in the treatment of addiction, anxiety, and depression.

properties

IUPAC Name

1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(10-4-3-5-13-6-10)15-12(17)11-7-14-16(2)8-11/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAZMNICKORHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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